N'-[2-(1H-1,2,3-Benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide
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Overview
Description
N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material science, and as synthetic auxiliaries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide typically involves the following steps:
Formation of Benzotriazole Intermediate: The initial step involves the preparation of 1H-benzotriazole, which is a versatile synthetic auxiliary. This can be achieved through the reaction of o-phenylenediamine with nitrous acid.
Acetylation: The benzotriazole intermediate is then acetylated using acetic anhydride to form 2-(benzotriazol-1-yl)acetyl chloride.
Hydrazide Formation: The acetylated product is reacted with 4-methoxybenzohydrazide under appropriate conditions to yield N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole moiety.
Reduction: Reduced forms of the acetyl or hydrazide groups.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s benzotriazole moiety is known for its potential anticancer, antifungal, antibacterial, and antiviral activities.
Material Science: Benzotriazole derivatives are used as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Synthetic Chemistry: The compound can serve as a synthetic auxiliary in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors in biological systems, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzotriazol-1-yl)acetonitrile
- 2-(benzotriazol-1-yl)-2H-azirines
- N,N-bis(benzotriazolylmethyl)alkyl/aryl amines
Uniqueness
N’-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide stands out due to its specific combination of the benzotriazole moiety with the acetyl and methoxybenzohydrazide groups. This unique structure imparts distinct physicochemical properties and potential biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
N'-[2-(benzotriazol-1-yl)acetyl]-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-24-12-8-6-11(7-9-12)16(23)19-18-15(22)10-21-14-5-3-2-4-13(14)17-20-21/h2-9H,10H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQWEEDVAASWRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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